Dimethyl 2-isothiocyanatoterephthalate
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Overview
Description
Dimethyl 2-isothiocyanatoterephthalate is a compound used for proteomics research . It has a molecular formula of C11H9NO4S and a molecular weight of 251.26 .
Molecular Structure Analysis
The molecular structure of Dimethyl 2-isothiocyanatoterephthalate consists of 11 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving Dimethyl 2-isothiocyanatoterephthalate are not available, there are studies on the reactions of similar compounds. For instance, Dimethyl Ether (DME) has been studied for its reactions with CO2 and H2 .Scientific Research Applications
Bioremediation of Plastic Additives Dimethyl terephthalate (DMT) is a primary ingredient in polyester and plastic production. The esterase DmtH from the Sphingobium sp. C3 strain has shown potential in transforming DMT into less toxic mono-methyl terephthalate (MMT), demonstrating an application in bioremediation to address the environmental fate of plastic additives (Cheng et al., 2020).
Understanding Polymer Crystallization Dimethyl terephthalate (DMTP), as a model compound of poly(ethylene terephthalate) (PETP), offers insights into the behavior of PETP in the presence of organic acid salt. This has implications for understanding polymer crystallization processes and the influence of temperature and concentration on them (Legras et al., 1986).
Catalytic Performance in Chemical Synthesis Research on 2,6-dimethylnaphthalene (DMN), a chemical important for producing polyethylenenaphthalate and polybutylene naphthalate, involves the use of dimethyl terephthalate in the synthesis process. Understanding the catalytic performance of various zeolite catalysts in this context can lead to more efficient chemical production methods (Güleç et al., 2018).
Polyurethane Foam Production with Reduced Flammability The residue from the recrystallization of dimethyl terephthalate can be used to prepare oligoester alcohols and solid polyurethane foams with reduced flammability. This application demonstrates the potential of using dimethyl terephthalate derivatives in creating safer materials (Troev et al., 1984).
Future Directions
properties
IUPAC Name |
dimethyl 2-isothiocyanatobenzene-1,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4S/c1-15-10(13)7-3-4-8(11(14)16-2)9(5-7)12-6-17/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPZHMUMDQEGRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)N=C=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-isothiocyanatoterephthalate |
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